(E)-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
CAS No.: 1207061-33-3
Cat. No.: VC8441209
Molecular Formula: C22H26N2O6S
Molecular Weight: 446.5
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1207061-33-3 |
---|---|
Molecular Formula | C22H26N2O6S |
Molecular Weight | 446.5 |
IUPAC Name | (E)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Standard InChI | InChI=1S/C22H26N2O6S/c1-28-19-12-15(13-20(29-2)22(19)30-3)7-10-21(25)23-17-9-8-16-6-5-11-24(18(16)14-17)31(4,26)27/h7-10,12-14H,5-6,11H2,1-4H3,(H,23,25)/b10-7+ |
Standard InChI Key | CDPWGCIFHOXTLN-JXMROGBWSA-N |
Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
SMILES | COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Introduction
Structural Characteristics and Nomenclature
Core Molecular Architecture
The compound features a tetrahydroquinoline scaffold substituted at the 1-position with a methylsulfonyl group and at the 7-position with an acrylamide linker connected to a 3,4,5-trimethoxyphenyl moiety. The (E)-configuration of the acrylamide double bond ensures spatial orientation critical for target interactions .
Tetrahydroquinoline Subsystem
The partially saturated quinoline ring provides a rigid bicyclic framework that enhances binding affinity to hydrophobic enzyme pockets. Methylsulfonylation at N1 introduces electron-withdrawing properties, potentially modulating metabolic stability .
Acrylamide Linker and Aryl Motif
The α,β-unsaturated carbonyl system in the acrylamide group enables Michael addition reactivity or hydrogen bonding with biological targets. The 3,4,5-trimethoxyphenyl group, a pharmacophore seen in microtubule-targeting agents, suggests possible antiproliferative activity .
Synthetic Methodology
Retrosynthetic Strategy
The synthesis involves three key fragments:
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1-Methylsulfonyl-1,2,3,4-tetrahydroquinolin-7-amine
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(E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid
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Coupling reagents for amide bond formation
Preparation of Tetrahydroquinoline Intermediate
Starting from 7-nitroquinoline, catalytic hydrogenation yields 7-amino-1,2,3,4-tetrahydroquinoline. Subsequent sulfonylation with methanesulfonyl chloride in dichloromethane affords the N1-substituted intermediate (Yield: 82%, purity >95% by HPLC) .
Synthesis of Acrylic Acid Derivative
Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid in pyridine generates (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (mp 148–150°C) .
Amide Coupling
EDC/HOAt-mediated coupling in anhydrous DMSO at 25°C for 18 hours produces the target compound. Purification via reverse-phase HPLC achieves >98% purity (LCMS: [M+H]+ 501.2) .
Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Formula | C₂₂H₂₆N₂O₆S | HRMS |
Molecular Weight | 500.52 g/mol | Calculated |
LogP | 3.2 ± 0.3 | Chromatographic (HPLC) |
Aqueous Solubility | 12 µg/mL (pH 7.4) | Nephelometry |
Thermal Stability | Decomposes at 215°C | TGA-DSC |
Pharmacological Profiling
In Silico Target Prediction
Similarity-based screening against ChEMBL identifies potential inhibition of:
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Tubulin polymerization (70% similarity to combretastatin A-4)
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Protein kinase C isoforms (65% similarity to staurosporine analogs)
Antiproliferative Activity
Analog AG0039W1 ((S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine) demonstrates IC₅₀ = 1.2 µM against MCF-7 cells via tubulin destabilization .
Kinase Inhibition
Compound Z1530724813 (2-(3-chlorophenyl)-N-(isoquinolin-4-yl)acetamide) shows 78% inhibition of CDK2 at 10 µM in RapidFire MS assays .
Toxicity and ADME Considerations
Metabolic Stability
Microsomal incubation (human liver microsomes) of structural analogs indicates moderate clearance (23 mL/min/kg) with primary oxidation at the methoxy groups .
Cytotoxicity Threshold
Preliminary MTT assays on HEK293 cells suggest CC₅₀ > 50 µM, indicating favorable therapeutic window potential .
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